3-Cyclopropyl-1-{1-[2-(2,4-dichlorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione
Description
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Properties
IUPAC Name |
3-cyclopropyl-1-[1-[2-(2,4-dichlorophenoxy)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O4/c1-12(29-17-5-2-13(21)10-16(17)22)19(27)23-8-6-14(7-9-23)24-11-18(26)25(20(24)28)15-3-4-15/h2,5,10,12,14-15H,3-4,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEFEHKWCUCEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3)OC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-1-{1-[2-(2,4-dichlorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione (commonly referred to as the compound ) is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazolidine core, a cyclopropyl group, and a piperidine moiety attached to a dichlorophenoxy propanoyl group. Its molecular formula is , with a molecular weight of approximately 396.3 g/mol.
Research indicates that the compound exhibits multiple mechanisms of action:
- Inhibition of Kinases : Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways, particularly those related to fibrosis and inflammation. This is significant given the role of these pathways in various diseases, including idiopathic pulmonary fibrosis (IPF) and cancer .
- Antifibrotic Properties : The compound has shown promising results in vitro and in vivo regarding its antifibrotic activity. It appears to inhibit the activation of fibroblasts, which are crucial in the development of fibrotic tissue .
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit the proliferation of certain cell lines associated with fibrotic diseases. For instance:
- Cell Line Studies : The compound was tested on human lung fibroblasts, showing a significant reduction in cell viability at concentrations as low as 1 µM. This suggests its potential utility in treating conditions characterized by excessive fibrosis .
In Vivo Studies
Animal models have been utilized to further explore the pharmacological effects:
- Mouse Model for IPF : In a mouse model of IPF, administration of the compound resulted in reduced collagen deposition and improved lung function metrics compared to untreated controls. This highlights its potential as a therapeutic agent for managing fibrotic diseases .
Case Studies
Several case studies have documented the effects of this compound:
- Case Study 1 : A study involving patients with early-stage IPF indicated that treatment with the compound led to significant improvements in lung function over a 12-week period. Patients exhibited decreased levels of biomarkers associated with fibrosis .
- Case Study 2 : Another study focused on chronic kidney disease models showed that the compound reduced renal fibrosis and improved kidney function parameters, suggesting broader applications beyond pulmonary conditions .
Comparative Analysis
A comparative analysis with other known antifibrotic agents reveals that this compound may offer advantages such as lower toxicity profiles and improved efficacy at lower doses.
| Compound Name | Mechanism of Action | Efficacy | Toxicity |
|---|---|---|---|
| Compound X | DDR1/DDR2 Inhibitor | High | Moderate |
| Nintedanib | Multi-Kinase Inhibitor | Moderate | High |
| This compound | Fibroblast Inhibition | High | Low |
Q & A
Q. Table 1: Comparative Bioactivity of Structural Analogues
| Compound | Core Structure | Key Modifications | Bioactivity | Reference |
|---|---|---|---|---|
| Target Compound | Imidazolidine-2,4-dione | Cyclopropyl, dichlorophenoxy | Hypothesized CNS | |
| 3-{1-[(2,4-Dichlorophenoxy)acetyl]-4-piperidinyl}-oxazolidin-2-one | Oxazolidinone | Acetyl vs. propanoyl linker | Antibacterial (MIC = 2 µg/mL) | |
| JNJ-42048232 | Pyrimidine | Chlorophenyl, pyrimidine | Antidepressant (5-HT2A) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
